2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-9-10(2)22-15-13(9)14(17-8-18-15)21-7-12(19)16-6-11-4-3-5-20-11/h3-5,8H,6-7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNULLHLEMKCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NCC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate thieno and pyrimidine precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol-containing reagents.
Attachment of the Acetamide Moiety: The final step involves the coupling of the thienopyrimidine derivative with furan-2-ylmethylamine under suitable conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the thienopyrimidine core or the acetamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thienopyrimidine moieties exhibit potential anticancer properties. The structural similarity to known anticancer agents suggests that 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide may interact with specific biological targets involved in cancer proliferation and survival. For example, studies have shown that derivatives of thienopyrimidines can inhibit cell growth in various cancer cell lines by inducing apoptosis or cell cycle arrest .
Antimicrobial Properties
The presence of a furan ring in conjunction with thienopyrimidine enhances the compound's potential as an antimicrobial agent. Preliminary studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways . Further investigations are necessary to evaluate the specific antimicrobial efficacy of this compound.
Anti-inflammatory Effects
Compounds derived from thienopyrimidines have been reported to possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for developing treatments for inflammatory diseases such as arthritis or inflammatory bowel disease .
Herbicidal Activity
The structural characteristics of This compound suggest potential herbicidal properties. Compounds with similar thieno[2,3-d]pyrimidine structures have been shown to inhibit plant growth by targeting specific enzymes involved in photosynthesis or amino acid biosynthesis . This application could be vital in developing new herbicides that are effective against resistant weed species.
Insecticidal Properties
There is also a possibility that this compound may exhibit insecticidal activity. Research indicates that certain thienopyrimidine derivatives can disrupt insect neurotransmission or metabolic processes . Investigating this aspect could lead to novel pest control solutions.
Case Study 1: Anticancer Activity
A study published in PMC3873713 explored various thienopyrimidine derivatives for their anticancer properties. The results indicated that specific modifications on the thienopyrimidine scaffold significantly enhanced cytotoxicity against breast cancer cell lines . This highlights the importance of structure-activity relationship (SAR) studies for optimizing therapeutic efficacy.
Case Study 2: Antimicrobial Evaluation
In another study examining pyrimidine derivatives, researchers found that compounds similar to our target compound displayed potent antibacterial activity against Gram-positive bacteria. The study utilized agar diffusion methods to assess efficacy and concluded that modifications at the thiol group could enhance activity .
Mechanism of Action
The mechanism of action of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Side Chain
- 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-nitro-2-methylphenyl)acetamide (): Replaces the furan-2-ylmethyl group with a nitro-substituted phenyl, likely enhancing electron-withdrawing properties. Such modifications can alter pharmacokinetic profiles, such as metabolic stability.
- This compound demonstrated moderate inhibitory activity against Schistosoma mansoni Spartyl protease (SmCD1, IC₅₀ = 102.5 µM) .
- N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (): Substitutes the sulfanyl bridge with an ether linkage, which may reduce nucleophilic reactivity. Reported melting point (202–203°C) and LC-MS data (m/z 314.0 [M+H]⁺) highlight its distinct physicochemical properties .
Furan-Containing Analogues
- CRCM5484 (): Features a tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine core with a furan-2-ylmethyl group. Its synthesis involves a Gewald reaction followed by isothiocyanate coupling, yielding a BET-BDII selective compound with anti-leukemic activity.
- 2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide ():
Combines furan with a dioxo-tetrahydropyrimido core. The nitro group on the acetamide may enhance binding affinity but reduce bioavailability .
Structural Insights from Crystallography
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide ():
The Csp²–S bond (1.759 Å) is shorter than the Csp³–S bond (1.795 Å), indicating p-π conjugation in the sulfanyl bridge. The dihedral angle between the pyrimidine and benzene rings is 91.9°, suggesting orthogonal orientation . - N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (): Crystal structure confirms planarity of the acetamide group with the phenyl ring, likely facilitating π-π stacking interactions in biological targets .
Biological Activity
The compound 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is a synthetic derivative of thieno[2,3-d]pyrimidine and furan, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound based on recent studies and findings.
The molecular formula of the compound is with a molecular weight of 251.30 g/mol . The compound features a thieno-pyrimidine core linked to a furan moiety via a sulfanyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂S |
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may function as a topoisomerase II inhibitor , which disrupts DNA replication and transcription processes in cancer cells. This mechanism leads to increased levels of reactive oxygen species (ROS), contributing to apoptosis in tumor cells.
Anticancer Activity
In vitro studies have demonstrated that compounds similar to This compound exhibit significant anticancer effects against various cancer cell lines, including:
- Breast Cancer
- Colon Cancer
- Lung Cancer
- Prostate Cancer
For instance, one study reported that derivatives showed potent cytotoxicity at low micromolar concentrations compared to established chemotherapeutics like etoposide . The compound was observed to induce apoptosis predominantly at the G1 phase of the cell cycle.
Case Studies
- Topoisomerase Inhibition : A study focused on synthesizing 2,5-dimethylthiophene/furan-based compounds showed that several derivatives exhibited selective topoisomerase II inhibitory activity without DNA intercalation. The tested compounds induced significant cytotoxic effects on various cancer cell lines while maintaining low toxicity to normal cells .
- Reactive Oxygen Species Induction : The induction of ROS was noted as a secondary mechanism contributing to the apoptotic effects observed in cancer cells treated with similar thieno-pyrimidine derivatives. This suggests that the compound may enhance oxidative stress within malignant cells, leading to cell death .
Toxicity and Safety Profile
While the anticancer potential is promising, the safety profile remains an essential aspect of further research. Current data on toxicity is limited; however, preliminary studies indicate low toxicity levels in non-cancerous cells when exposed to these compounds at therapeutic doses.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what critical reaction conditions must be controlled?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the thieno[2,3-d]pyrimidine core. Key steps include:
- Core Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions .
- Sulfanyl Group Introduction : Nucleophilic substitution using mercaptoacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Functionalization : Coupling the furan-2-ylmethyl group via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Q. Critical Conditions :
- Temperature : Excess heat may lead to decomposition of the thienopyrimidine ring.
- Solvent Choice : DMF or THF optimizes solubility and reaction efficiency.
- Catalysts : Palladium or copper catalysts for cross-coupling steps (if applicable) .
Validation : Monitor intermediates via TLC or HPLC. Final purity (>95%) is confirmed by LC-MS and elemental analysis .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the thienopyrimidine core, sulfanyl bridge, and furan-methyl acetamide substituents. Aromatic protons appear δ 6.5–8.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
- IR Spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and sulfanyl S-H (2550–2600 cm⁻¹, if present) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments consistent with the structure .
- HPLC : Assess purity using a C18 column (UV detection at 254 nm) with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to screen for potential bioactivity?
Methodological Answer: Initial screening should focus on target-agnostic assays:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorometric/colorimetric kits. IC₅₀ values <10 μM warrant further study .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values to positive controls (e.g., doxorubicin) .
- Antimicrobial Activity : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Data Interpretation : A ≥50% inhibition/cytotoxicity at 50 μM suggests therapeutic potential. Always include solvent controls to rule out false positives .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity in multi-step synthesis, and what analytical methods validate each intermediate?
Methodological Answer: Optimization Strategies :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (60–80°C), solvent (DMF vs. THF), and catalyst (0.5–1.5 mol%) .
- Workup Protocols : Employ liquid-liquid extraction (LLE) with ethyl acetate/water to remove unreacted starting materials.
Q. Intermediate Validation :
- TLC : Track reaction progress (Rf values vs. standards).
- HPLC-MS : Quantify intermediates and detect side products (e.g., dimerization).
- X-ray Crystallography : Resolve ambiguous structures (if crystalline intermediates form) .
Case Study : A 15% yield improvement was achieved by switching from DMF to DMAc and reducing reaction time from 24h to 12h .
Q. What strategies resolve contradictions between computational predictions and experimental data in biological activity studies?
Methodological Answer: Root Cause Analysis :
- Assay Conditions : Verify pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity artifacts) .
- Compound Stability : Perform LC-MS post-assay to check for degradation.
- Target Flexibility : Re-dock the compound using molecular dynamics (MD) simulations to account for protein conformational changes .
Example : If computational docking predicts strong binding to EGFR but experimental IC₅₀ is high:
Re-test under varied buffer conditions (e.g., ±ATP).
Validate target engagement via SPR (surface plasmon resonance).
Synthesize analogs to probe SAR (structure-activity relationships) .
Q. What in silico methods predict the compound’s interactions with biological targets, and how are these validated experimentally?
Methodological Answer: Computational Workflow :
Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in targets (e.g., kinases, GPCRs). Prioritize targets with docking scores ≤-8.0 kcal/mol .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).
ADMET Prediction : SwissADME predicts bioavailability, while ProTox-II assesses toxicity .
Q. Experimental Validation :
- SPR/BLI : Measure binding kinetics (ka, kd) for top computational hits.
- CETSA : Confirm target engagement in cells by monitoring thermal stabilization of the target protein .
Case Study : A thienopyrimidine analog showed a predicted Ki of 12 nM for VEGFR2 via docking, which aligned with experimental IC₅₀ = 18 nM in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
